

A Comprehensive Technical Guide to 3,5-Dimethylbenzo[b]thiophene

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Compound of Interest

Compound Name: 3,5-Dimethylbenzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dimethylbenzo[b]thiophene

3,5-Dimethylbenzo[b]thiophene, identified by the CAS Number 1964-45-0, is a substituted aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring.[\[1\]](#)[\[2\]](#)[\[3\]](#) This scaffold is of significant interest in both medicinal chemistry and materials science.[\[4\]](#)

In the realm of drug discovery, the benzo[b]thiophene core is recognized as a "privileged structure."[\[5\]](#)[\[6\]](#) This designation is reserved for molecular frameworks that can bind to multiple biological targets, serving as a versatile starting point for the development of novel therapeutic agents. Derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[4\]](#)[\[5\]](#)[\[6\]](#)

From a materials science perspective, the planar, π -electron-rich system of benzo[b]thiophene facilitates strong intermolecular interactions, which are crucial for efficient charge transport.[\[4\]](#) This property makes it a valuable building block for organic semiconductors used in advanced electronic devices like organic field-effect transistors (OFETs).[\[4\]](#)

This guide will provide a detailed overview of the critical technical data and methodologies associated with **3,5-Dimethylbenzo[b]thiophene**, offering insights into its practical application in research and development.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of **3,5-Dimethylbenzo[b]thiophene** are summarized below.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	1964-45-0	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₀ S	[1] [2] [3]
Molecular Weight	162.25 g/mol	[1] [2] [4]
IUPAC Name	3,5-dimethyl-1-benzothiophene	[3] [7]
Appearance	Solid (typically)	[8]
InChI Key	UQJSHXYNNVEMQ- UHFFFAOYSA-N	[1] [3] [4]
Solubility	Low in water; Soluble in many common organic solvents (e.g., benzene, toluene)	[8]

Spectroscopic analysis is essential for structural confirmation. The ¹H NMR spectrum provides clear signals for the methyl groups and aromatic protons, allowing for unambiguous identification.[\[4\]](#) Mass spectrometry data further confirms the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Synthesis and Mechanistic Considerations

The synthesis of the benzo[b]thiophene ring system is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years.[\[9\]](#) Common approaches involve intramolecular cyclization reactions that can be catalyzed by acids, bases, or transition metals.[\[4\]](#)

One prevalent and reliable method involves the reaction of a substituted thiophenol with an appropriate carbonyl compound, followed by acid-catalyzed cyclization. This approach is favored for its versatility and the availability of starting materials.

Below is a representative protocol for a common synthetic pathway.

Experimental Protocol: Acid-Catalyzed Cyclization Synthesis

Objective: To synthesize **3,5-Dimethylbenzo[b]thiophene** from 4-methylthiophenol and chloroacetone.

Causality: This protocol utilizes a well-established pathway where the thiophenol acts as a nucleophile, attacking the chloroacetone. The subsequent intermediate undergoes an intramolecular electrophilic substitution (a Friedel-Crafts-type reaction) catalyzed by a strong acid like polyphosphoric acid (PPA), which serves as both the catalyst and a dehydrating agent to drive the reaction to completion.

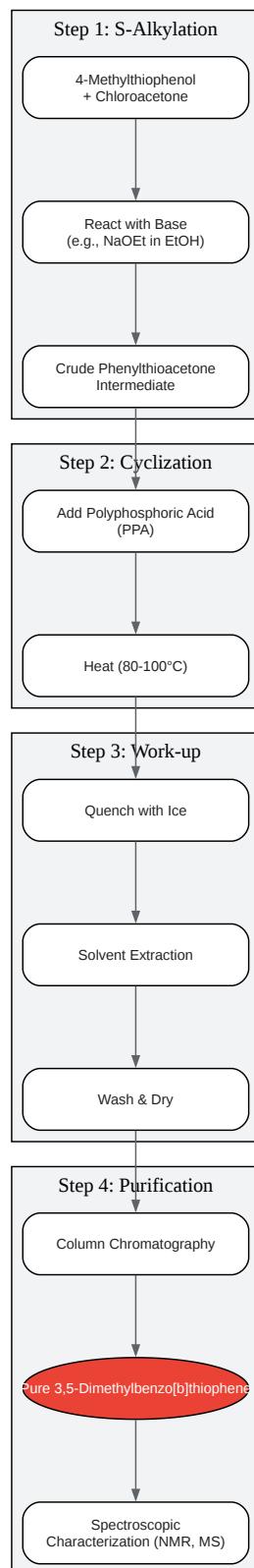
Methodology:

- Step 1: S-Alkylation:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol.
 - Add a base, for example, sodium ethoxide (1.1 eq), to deprotonate the thiol, forming the more nucleophilic thiophenolate.
 - Slowly add chloroacetone (1.05 eq) to the solution at room temperature.
 - Stir the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of the starting thiophenol.
 - Remove the solvent under reduced pressure. The resulting residue is the crude phenylthioacetone intermediate.
- Step 2: Intramolecular Cyclization:

- To the flask containing the crude intermediate, add polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate).
 - Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC or GC-MS.
 - Self-Validation Check: The reaction is complete when the intermediate spot/peak is no longer visible.
- Step 3: Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This quenches the reaction and precipitates the crude product.
 - Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
 - Combine the organic layers, wash with a saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - Step 4: Final Purification & Characterization:
 - Purify the crude product using column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).
 - Collect the fractions containing the desired product and remove the solvent to yield **3,5-Dimethylbenzo[b]thiophene** as a solid.
 - Final Validation: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry, comparing the data to established literature values.[\[1\]](#)[\[4\]](#)

Diagram: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

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Caption: Workflow for the synthesis of **3,5-Dimethylbenzo[b]thiophene**.

Applications in Drug Development and Research

The benzo[b]thiophene scaffold is a privileged core in medicinal chemistry due to its structural similarity to naturally occurring compounds like tryptophan and its ability to engage in various biological interactions.[\[5\]](#)

- **Antimicrobial and Antifungal Agents:** The fusion of the thiophene and benzene rings creates a lipophilic structure that can interact with microbial cell membranes. Functionalization at various positions allows for the tuning of activity against specific pathogens.[\[9\]](#)[\[10\]](#) Studies have shown that halogenated benzo[b]thiophene derivatives exhibit potent activity against Gram-positive bacteria and fungi like *C. albicans*.[\[10\]](#)
- **Anticancer Research:** Many clinically used and investigational anticancer drugs feature a thiophene or benzothiophene ring.[\[11\]](#) This scaffold can be found in molecules designed to act as kinase inhibitors, tubulin polymerization inhibitors, and other antineoplastic agents.[\[5\]](#) [\[6\]](#) The planarity and electronic properties of the ring system are key to its ability to fit into the active sites of enzymes or interact with DNA.
- **Organic Electronics:** Beyond pharmacology, **3,5-Dimethylbenzo[b]thiophene** serves as a building block for organic semiconductors.[\[4\]](#) Its rigid, planar structure and π -conjugated system are ideal for creating materials with high charge carrier mobility, which is essential for applications in organic electronics.[\[4\]](#)

Safety and Handling

As with any chemical reagent, proper handling of **3,5-Dimethylbenzo[b]thiophene** is essential for laboratory safety.

- **General Handling:** Avoid contact with skin, eyes, and clothing.[\[12\]](#) Do not breathe dust, mist, or vapors.[\[12\]](#) Standard laboratory practice dictates handling in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)[\[13\]](#)
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[12\]](#)[\[13\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[8\]](#) Keep away from strong oxidizing agents, strong acids, and strong bases.[\[12\]](#)

- Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[12]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[12][13]
 - Skin Contact: Wash off immediately with soap and plenty of water.[12]
 - Inhalation: Move the person to fresh air.[12][13]
 - Ingestion: Clean mouth with water and seek medical attention.[12]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
[12][13][14]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Dimethylbenzo[b]thiophene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158624#3-5-dimethylbenzo-b-thiophene-cas-number>]

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